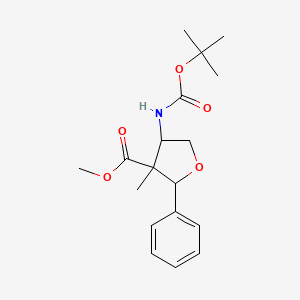
Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((tert-butoxycarbonyl)amino)-3-méthyl-2-phényltétrahydrofuranne-3-carboxylate de méthyle est un composé organique complexe ayant des applications significatives dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle tétrahydrofuranne, un groupe protecteur tert-butoxycarbonyle (Boc) et un groupe ester méthylique. Ces caractéristiques structurales en font un intermédiaire précieux en synthèse organique et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((tert-butoxycarbonyl)amino)-3-méthyl-2-phényltétrahydrofuranne-3-carboxylate de méthyle implique généralement plusieurs étapes. Une méthode courante comprend la protection d'un groupe amine par un groupe tert-butoxycarbonyle (Boc), suivie de réactions d'estérification et de cyclisation. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou le méthanol, et de catalyseurs comme le triméthylchlorosilane (TMSCl) pour l'estérification .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut être mise à l'échelle en utilisant des systèmes de micro-réacteurs à flux. Ces systèmes offrent des avantages tels qu'une efficacité de réaction améliorée, un meilleur contrôle des conditions de réaction et une sécurité accrue par rapport aux procédés par lots traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((tert-butoxycarbonyl)amino)-3-méthyl-2-phényltétrahydrofuranne-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux sites de l'ester et de l'amine protégée par Boc.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Le 4-((tert-butoxycarbonyl)amino)-3-méthyl-2-phényltétrahydrofuranne-3-carboxylate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes et de peptides.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et des modifications protéiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-((tert-butoxycarbonyl)amino)-3-méthyl-2-phényltétrahydrofuranne-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe protecteur Boc peut être éliminé sélectivement en conditions acides, révélant le groupe amine actif. Cette amine peut ensuite participer à diverses voies biochimiques, y compris l'inhibition ou l'activation enzymatique . Le cycle tétrahydrofuranne offre une stabilité structurale et améliore l'affinité de liaison du composé à ses cibles.
Mécanisme D'action
The mechanism of action of Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, including enzyme inhibition or activation . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-((tert-butoxycarbonyl)amino)butanoate de méthyle : Structure similaire mais sans le cycle tétrahydrofuranne.
Acides aminés protégés par tert-butoxycarbonyle : Ces composés partagent le groupe protecteur Boc mais diffèrent dans leurs structures de base.
Unicité
Le 4-((tert-butoxycarbonyl)amino)-3-méthyl-2-phényltétrahydrofuranne-3-carboxylate de méthyle est unique en raison de sa combinaison d'un groupe protecteur Boc, d'un ester méthylique et d'un cycle tétrahydrofuranne. Cette structure unique offre une stabilité et une réactivité accrues, ce qui en fait un composé précieux en chimie synthétique et pharmaceutique.
Propriétés
Formule moléculaire |
C18H25NO5 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
methyl 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21) |
Clé InChI |
JVIHECTYYDAIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


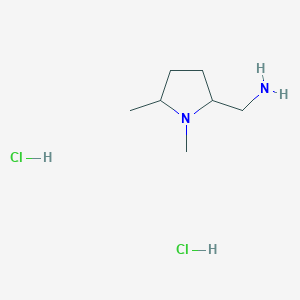
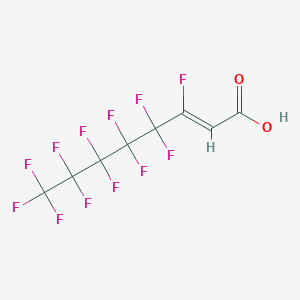
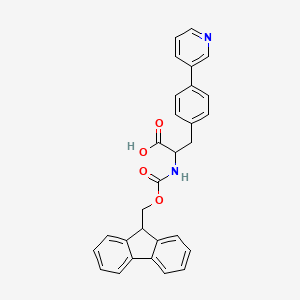
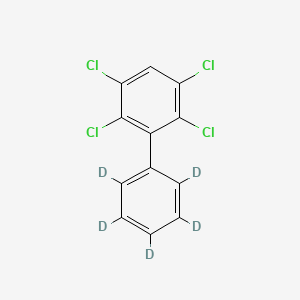
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)

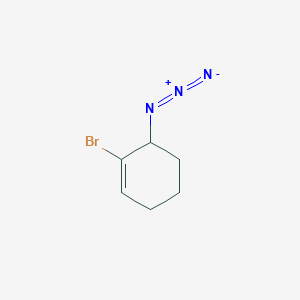
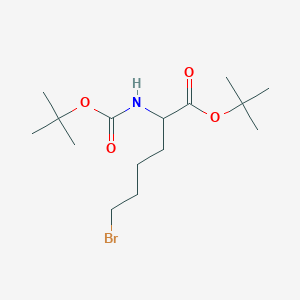
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)

![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
